molecular formula C9H8BrN3 B1458098 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1211537-03-9

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1458098
CAS No.: 1211537-03-9
M. Wt: 238.08 g/mol
InChI Key: WWTYPLGVUWUJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine core represents a bicyclic heterocyclic system formed by the fusion of pyrazole and pyridine rings, creating one of five possible pyrazolopyridine congeners. This scaffold can exist in two tautomeric forms: the 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines, with the 1H-isomer being significantly more prevalent and stable due to its superior aromatic circulation properties. The 1H-isomer allows for aromatic circulation in both rings through the double bond configuration at the ring fusion, while the 2H-isomer only permits peripheral circulation, resulting in substantially different stability profiles.

The structural analysis of pyrazolo[3,4-b]pyridine derivatives reveals distinct substitution patterns across the scaffold. According to comprehensive database analysis, the diversity of substituents at different positions shows marked preferences: at position C3, hydrogen atoms account for 30.83% of structures while methyl groups represent 46.77%, indicating that over three-quarters of known derivatives feature these simple substituents. The substitution pattern at position C4 demonstrates similar trends, with hydrogen atoms comprising 37.33% of structures and various nitrogen-containing substituents accounting for 38.30%.

The functional significance of the pyrazolo[3,4-b]pyridine core extends to its biomedical applications, where it serves as a privileged scaffold for drug discovery. Among the documented bioactive molecules containing this core, antitumor agents represent 22,675 compounds, anti-inflammatory agents comprise 19,416 molecules, and nervous system agents account for 14,203 structures, collectively representing 38% of all biomedical applications. The scaffold has demonstrated particular value in kinase inhibition, with specific derivatives showing potent activity against tropomyosin receptor kinases, achieving inhibition constants in the nanomolar range.

Role of Substituents in Modulating Reactivity: Bromine and Cyclopropyl Groups

The incorporation of bromine and cyclopropyl substituents into the pyrazolo[3,4-b]pyridine scaffold fundamentally alters the electronic and steric properties of the molecule, creating unique reactivity patterns that distinguish 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine from its unsubstituted analogs.

The bromine substituent at position 5 introduces significant electronic effects through its dual nature as both an electron-withdrawing group through induction and an electron-donating group through resonance. Research on bromine-containing aromatic compounds has demonstrated that bromine substitution causes substantial redshifts in ultraviolet-visible spectra, ranging from 0.04 to 0.17 electron volts, accompanied by enhanced absorbance increases of 11% to 57% compared to unsubstituted reference compounds. These optical property modifications result from strong p-π conjugation between the p electrons of the bromine substituent and the π electrons of the aromatic system. Additionally, bromine substitution leads to lowering of both the lowest unoccupied molecular orbital and highest occupied molecular orbital energy levels by 0.05 to 0.60 electron volts and 0.02 to 0.40 electron volts, respectively.

The cyclopropyl substituent at position 3 contributes distinct steric and electronic influences that significantly impact molecular reactivity. Cyclopropyl groups exhibit unique hyperconjugative and inductive properties that differ markedly from other alkyl substituents. In electrophilic aromatic substitution reactions, the para-cyclopropyl substituent demonstrates an activation factor of 13,900 with a sigma-plus value of -0.473, indicating substantial electron-donating capability. This activation results from the enhanced polarizability of the cyclopropyl group and its ability to participate in hyperconjugative interactions.

The combination of cyclopropyl and bromine substituents creates a compound with balanced electronic properties. While the bromine substituent provides electron-withdrawing character and potential sites for further functionalization, the cyclopropyl group contributes electron-donating properties and conformational rigidity. This electronic balance is particularly evident in compounds containing electrophilic cyclopropanes, where the ring strain energy of approximately 100 kilojoules per mole enhances thermodynamic driving forces for ring-opening reactions.

Table 1: Comparative Electronic Properties of Pyrazolo[3,4-b]pyridine Substituents

Substituent Electronic Effect Activation Factor Sigma Value Impact on Reactivity
Hydrogen Neutral 1.0 0.00 Baseline reactivity
Methyl Electron-donating 875 -0.17 Moderate activation
Cyclopropyl Electron-donating 13,900 -0.47 Strong activation
Bromine Dual character Variable +0.23 (σ), -0.18 (σ+) Context-dependent

The reactivity modulation achieved through these substituents extends to synthetic accessibility and biological activity. The bromine atom serves as an excellent leaving group for cross-coupling reactions, enabling further structural elaboration through palladium-catalyzed processes. Meanwhile, the cyclopropyl group provides metabolic stability and enhanced binding affinity to biological targets through hydrophobic interactions and conformational constraints.

The synergistic effects of these substituents are particularly evident in the synthesis of this compound derivatives, where optimized reaction conditions have been developed to accommodate the unique electronic demands of the substituted scaffold. Recent catalytic methodologies employing magnetic metal-organic frameworks have demonstrated the successful synthesis of novel pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions, achieving excellent yields while maintaining the structural integrity of sensitive substituents.

Table 2: Substitution Pattern Analysis in Pyrazolo[3,4-b]pyridine Derivatives

Position Most Common Substituents Percentage Distribution Synthetic Origin
N1 Methyl, Alkyl, Phenyl 43.2%, 23.9%, 25.7% Starting pyrazole
C3 Hydrogen, Methyl 30.8%, 46.8% Condensation partner
C4 Hydrogen, Amide groups 37.3%, 38.3% Ring formation method
C5 Variable Context-dependent Electrophile choice
C6 Hydrogen, Methyl, Aryl Variable α,β-Unsaturated precursor

Properties

IUPAC Name

5-bromo-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYPLGVUWUJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically proceeds through the following key steps:

1.1 Bromination of Pyrazolo[3,4-b]pyridine Core

  • The synthesis begins with the bromination of 1H-pyrazolo[3,4-b]pyridine to introduce a bromine atom at the 5-position.
  • Bromination reagents include bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents such as acetic acid or dichloromethane are used to facilitate the reaction.
  • The reaction is controlled to avoid polybromination and to ensure regioselectivity at the 5-position.

1.2 Cyclopropylation at the 3-Position

  • The brominated intermediate undergoes nucleophilic substitution or amination to introduce the cyclopropyl group at the 3-position.
  • Cyclopropylamine is reacted with the brominated pyrazolopyridine in the presence of a base such as potassium carbonate or sodium hydride.
  • This step forms the N-cyclopropyl derivative by substitution of the bromine or via amide formation depending on the intermediate.

1.3 Optional Carboxamide Formation

  • In some synthetic variants, a carboxamide group is introduced at the 3-position by reacting the cyclopropylated intermediate with carboxylating agents like ethyl chloroformate or carbonyldiimidazole.
  • This step is relevant if the target compound includes a carboxamide functionality, as seen in related derivatives.

Industrial and Laboratory Scale Optimization

  • Industrial synthesis may employ continuous flow reactors to enhance control over reaction parameters such as temperature, reagent addition rate, and reaction time.
  • Purification techniques include recrystallization and chromatographic methods to achieve high purity.
  • Reaction conditions are optimized to maximize yield and minimize side reactions.

Chemical Reaction Analysis

Reaction Step Reagents/Conditions Outcome/Notes
Bromination Br2 or NBS, Acetic acid/DCM, controlled temp Selective 5-bromo substitution on pyrazolopyridine
Cyclopropylation Cyclopropylamine, K2CO3 or NaH, polar solvent Formation of N-cyclopropyl derivative
Carboxamide formation Ethyl chloroformate or carbonyldiimidazole Introduction of carboxamide group (optional)

Research Findings and Characterization

  • The intermediate 5-bromo-1H-pyrazolo[3,4-b]pyridine is well characterized by NMR and elemental analysis.
  • Cyclopropylation proceeds with good yield under mild basic conditions.
  • The final compound shows distinct spectral features: for example, in ^1H NMR, pyridine ring protons appear as singlets around δ 8.2–8.6 ppm, and cyclopropyl protons appear in the aliphatic region.
  • Mass spectrometry confirms molecular weight consistent with the brominated cyclopropylated pyrazolopyridine.

Summary Table of Preparation Methods

Step No. Process Reagents/Conditions Yield/Notes
1 Bromination Br2 or NBS, Acetic acid/DCM, RT to reflux High regioselectivity at 5-position
2 Cyclopropylation Cyclopropylamine, K2CO3 or NaH, polar solvent Efficient N-cyclopropyl substitution
3 (Optional) Carboxamide Ethyl chloroformate or carbonyldiimidazole For carboxamide derivatives, moderate yield

Chemical Reactions Analysis

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

Chemical Structure and Synthesis

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is characterized by a pyrazolo-pyridine framework, which is known for its versatility in drug design. The compound can be synthesized through various methods, including scaffold hopping techniques that leverage the pyrazolo moiety's ability to form hydrogen bonds and engage in π–π stacking interactions.

Research has highlighted the biological activities associated with this compound, particularly in the context of kinase inhibition.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit TRKA activity, making them potential candidates for cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, some studies indicate that pyrazolo[3,4-b]pyridines exhibit antimicrobial activity against Mycobacterium tuberculosis and multidrug-resistant strains . This suggests a broader therapeutic potential beyond oncology.

Case Study 1: TRK Inhibition

A study focused on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives reported that specific modifications to the structure enhanced TRK inhibition. The research identified several lead compounds with IC50 values in the nanomolar range, indicating strong inhibitory effects .

Case Study 2: Antimicrobial Properties

Another research effort investigated the antimicrobial efficacy of various pyrazolo[3,4-b]pyridines against resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited significant bactericidal activity, providing a promising avenue for developing new treatments for tuberculosis .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
This compoundTRK Inhibition<100
Various DerivativesAntimicrobial<500

Table 2: Synthesis Conditions

Reaction StepReagentsConditionsYield (%)
HalogenationNISDMF, 60 °C82.4
CyclizationPd catalystDioxane, Ar, 100 °CVariable

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.46 g/mol
  • Key Features : The chloro group is electron-withdrawing, increasing ring electrophilicity compared to cyclopropyl. This compound is a versatile intermediate for further functionalization via nucleophilic substitution.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • Key Features : The ester group enables hydrolysis to carboxylic acids or participation in condensation reactions. However, ester derivatives may exhibit reduced metabolic stability compared to cyclopropyl analogs.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Molecular Formula : C₁₅H₁₀BrN₃
  • Molecular Weight : 312.17 g/mol (calculated)
  • Key Features : The phenylethynyl group introduces aromaticity and rigidity, enhancing π-π stacking interactions in target binding. Unlike pyrazolo derivatives, pyrrolo[2,3-b]pyridines have one fewer nitrogen atom, altering electronic properties.

Core Heterocycle Modifications

Pyrrolo[2,3-b]pyridine Derivatives
  • Example : 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10)
    • Molecular Formula : C₁₆H₁₂BrN₃O₃S
    • Molecular Weight : 414.25 g/mol
    • Key Features : The aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions), but its reactivity may limit stability. Tosyl protection enhances solubility and reaction control.
Triazole-Fused Pyrazolo[3,4-b]pyridines
  • The methyl group at position 3 offers minimal steric hindrance compared to cyclopropyl.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance reactivity for cross-coupling (e.g., Suzuki, Sonogashira) but may reduce membrane permeability due to increased polarity.
  • Cyclopropyl vs. Bulky Aromatic Groups : Cyclopropyl balances steric bulk and metabolic stability, whereas phenylethynyl (compound 20a) increases lipophilicity but may hinder target access.
  • Triazole Moieties : Improve solubility and binding affinity via hydrogen bonding, as seen in compound 21.

Biological Activity

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1211537-03-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C9H8BrN3
  • Molecular Weight : 238.09 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of TANK-binding kinase 1 (TBK1), which plays a crucial role in the immune response and cancer signaling pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence its inhibitory potency against TBK1 and other kinases. For instance, derivatives with different substituents at the 5-position have shown varying degrees of activity, with some achieving IC50 values as low as 0.2 nM against TBK1 .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro assays demonstrated that it exhibits antiproliferative effects across several cancer cell lines, including:

Cell LineIC50 (µM)
A1722.5
U87MG1.8
A3753.0
A20582.0
Panc05042.8

The compound's mechanism involves the inhibition of cell proliferation by inducing apoptosis in cancer cells .

Inhibition of TBK1 Signaling

The compound has been shown to effectively inhibit TBK1-mediated signaling pathways, which are critical for the regulation of immune responses and inflammation. In experiments using THP-1 and RAW264.7 cell lines, treatment with this compound resulted in significant downregulation of interferon signaling pathways .

Study on TBK1 Inhibition

In a study published in Nature Communications, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine to evaluate their efficacy as TBK1 inhibitors. Compound 15y , structurally similar to this compound, was highlighted for its remarkable selectivity and potency in inhibiting TBK1 activity . This study underscores the importance of structural modifications in enhancing biological activity.

Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound across multiple cancer cell lines. The results indicated that treatment led to a reduction in cell viability correlating with increased concentrations of the compound, suggesting a dose-dependent effect .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Use 5-amino-3-aryl-1H-pyrazoles and pyrazole-4-carboxaldehydes with ammonium acetate or triethylamine as catalysts. This one-pot method allows for efficient ring formation .
  • Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .
  • Cyclopropane Functionalization : React 3-iodo derivatives with cyclopropylboronic acids via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O .
    • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using silica gel chromatography (hexane/EtOAc gradients) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR data?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC) to distinguish between pyrazole and pyridine protons. For example, the cyclopropyl group shows characteristic upfield shifts (δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Resolve steric effects from the cyclopropyl moiety and confirm fused-ring geometry .
    • Common Pitfalls :
  • Overlapping signals in aromatic regions (δ 7–9 ppm) may require deuterated solvents (DMSO-d₆) for clarity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives in autoimmune disease targets?

  • Approach :

  • Functional Group Modulation : Replace bromine with iodine or nitrile groups to assess halogen bonding or steric effects on target binding .
  • Enantioselective Synthesis : Use chiral Rh(III) catalysts to generate enantiopure analogs (85–99% ee) for probing stereospecific interactions .
  • Biological Assays : Test inhibitory activity against kinases (e.g., JAK/STAT pathways) linked to autoimmune disorders .
    • Data Interpretation :
  • Correlate IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate dipole moments and hyperpolarizability (β) .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λₘₐₐ ≈ 300–350 nm) to identify charge-transfer transitions .
    • Validation :
  • Compare computational results with experimental UV-Vis and fluorescence data .

Q. What mechanistic insights explain contradictions in the reactivity of this compound with nucleophiles?

  • Proposed Mechanisms :

  • Nucleophilic Aromatic Substitution : Bromine at the 5-position is meta-directing, favoring attack at the 4-position in polar aprotic solvents (e.g., DMF) .
  • Ring Strain Effects : The cyclopropyl group may induce torsional strain, altering reaction pathways (e.g., favoring radical intermediates under photochemical conditions) .
    • Experimental Validation :
  • Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of pyrazolo[3,4-b]pyridine derivatives?

  • Critical Steps :

  • Intermediate Purification : Use flash chromatography (silica gel, gradient elution) after halogenation or coupling steps .
  • Catalyst Selection : For cross-coupling reactions, PdCl₂(dppf) or XPhos Pd G3 improves efficiency over traditional Pd(PPh₃)₄ .
    • Case Study :
  • In Suzuki-Miyaura couplings, pre-activating boronic acids with K₂CO₃ increases yields from 37% to >75% .

Q. What advanced techniques are recommended for studying the thermodynamic stability of pyrazolo[3,4-b]pyridine derivatives?

  • Techniques :

  • DSC/TGA : Measure melting points (e.g., 180–220°C) and decomposition profiles .
  • Solubility Studies : Use Hansen solubility parameters to identify optimal solvents for crystallization (e.g., EtOH/water mixtures) .
    • Computational Support :
  • Calculate Gibbs free energy (ΔG) of solvation using COSMO-RS models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.